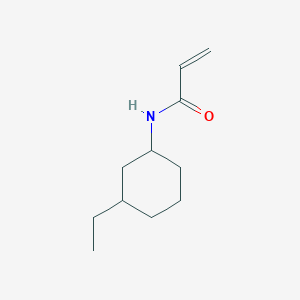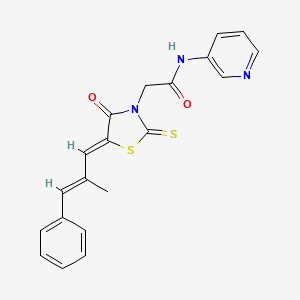![molecular formula C17H16N4O3 B2695826 2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097916-50-0](/img/structure/B2695826.png)
2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions and oxidation processes. For instance, the synthesis of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid involves condensation with thioamide in the presence of a condensing agent such as EDC or DCC to form the corresponding thioamide derivative. This is followed by a reaction with formaldehyde in the presence of a base such as NaOH or KOH to form the corresponding thiazolidine intermediate. The thiazolidine intermediate is then oxidized with an oxidizing agent such as NaIO4 or KMnO4 to form the target compound.Molecular Structure Analysis
The molecular structure of MOQ is characterized by the presence of a 1,2-oxazole ring, a pyrrolidine ring, and a quinoxaline moiety. The 1,2-oxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The pyrrolidine ring is a five-membered ring containing one nitrogen atom . The quinoxaline moiety is a bicyclic compound containing two nitrogen atoms.Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
The development of novel methods for the diversification and functionalization of heterocyclic compounds such as quinoxalines highlights significant research interest due to their importance in pharmaceutical research and organic synthesis. Techniques for the selective halogenation of C1–H bonds in pyrrolo[1,2-a]quinoxalines have been explored to allow for the introduction of various functional groups, showcasing the adaptability of these compounds in synthesis (Le et al., 2021). Furthermore, the synthesis of innovative heterocyclic systems, including [1,4]-quinoxaline derivatives, demonstrates the potential for creating skeletally diverse compounds with medicinal interest (Lee et al., 2015).
Catalysis and Ligand Development
Research into the synthesis and application of oxazoline ligands for homogeneous catalysis has yielded insights into their electronic and sterical properties, as well as their potential in C-H activation and hydrogenation processes. This area of study opens up possibilities for the design of more efficient catalysts in organic synthesis, highlighting the versatility of quinoxaline derivatives in catalytic applications (Wiebalck, 2015).
Anticancer Drug Development
Quinoline and its derivatives, including quinoxalines, have been identified as promising scaffolds in cancer drug discovery. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives with potent anticancer activity. The exploration of quinoline-based compounds in inhibiting various biological targets such as tyrosine kinases, proteasomes, and DNA repair mechanisms underlines the significance of these heterocycles in the development of novel anticancer agents (Solomon & Lee, 2011).
properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-13(8-19-24-11)17(22)21-7-6-12(10-21)23-16-9-18-14-4-2-3-5-15(14)20-16/h2-5,8-9,12H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDQUQQPKMWXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2695743.png)




![4-[1-Methyl-4-(4-methylphenyl)pyrazol-3-yl]morpholine](/img/structure/B2695749.png)



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2695759.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-4-(trifluoromethyl)pyrimidine-5-carboxylic acid](/img/structure/B2695760.png)
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2695762.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2695763.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2695765.png)